TrkA Target Engagement: Confirmed Inhibitor Status via Annotated Drug-Target Database Curation
The compound is explicitly curated as an inhibitor of Tropomyosin-related kinase A (TrkA, encoded by NTRK1) in the DrugMap database, with its mechanism of action (MOA) annotated as 'Inhibitor' [1]. This places it in the same functional category as the approved drugs Larotrectinib, Entrectinib, and Repotrectinib, which are also listed as TrkA-targeting agents in the cross-matching drug atlas [1]. However, unlike these approved multi-indication drugs, the target compound is patented specifically for chronic pain (MG30), neuropathic pain (8E43.0), pruritus (EC90), solid tumour/cancer (2A00-2F9Z), and thymic cancer (2C27), indicating a differentiated therapeutic positioning [1].
| Evidence Dimension | Molecular target engagement (TrkA inhibition) |
|---|---|
| Target Compound Data | TrkA inhibitor (MOA annotated in DrugMap, target ID: NTRK1_HUMAN) |
| Comparator Or Baseline | Larotrectinib, Entrectinib, Repotrectinib – all annotated as TrkA inhibitors with approved clinical indications; the target compound shares the same target but remains at the patented/pre-clinical stage |
| Quantified Difference | No quantitative Ki or IC50 data available for the target compound in the curated database. The differentiation lies in disease indication profile: the target compound is patented for pain and pruritus indications, whereas approved Trk inhibitors are primarily indicated for NTRK-fusion-positive solid tumours. |
| Conditions | DrugMap database curation based on patent and literature annotation; TrkA target identified as NTRK1_HUMAN (UniProt); reference TTDREF00037471 |
Why This Matters
For procurement decisions, confirmed TrkA target engagement at the database curation level provides a defined mechanism-based rationale for selecting this compound over uncharacterized triazine-benzamide analogs lacking target annotation.
- [1] DrugMap (IDRBLab). Details of the Drug: Six-membered heterocyclic benzamide derivative 3 (DMEGVD4). Drug Therapeutic Target (DTT): Tropomyosin-related kinase A (TrkA), NTRK1_HUMAN, MOA: Inhibitor. Molecule-Related Drug Atlas: Cross-matching to Entrectinib, Repotrectinib, Larotrectinib (all approved Trk inhibitors). View Source
